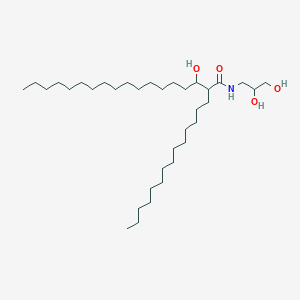
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain hydroxy fatty acid amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with a dihydroxypropylamine. One common method includes the use of a chiral epoxide, which undergoes ring-opening with a nitrogen heterocyclic carbene (NHC) to form the desired amide with high enantioselectivity . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the ring-opening process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling pathways.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound can modulate lipid signaling pathways and influence cellular processes such as apoptosis and proliferation. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in similar synthetic applications.
N-(2,3-dihydroxypropyl)arylamides: These compounds share a similar dihydroxypropyl group and are used in enantioselective synthesis.
N-(2,3-dihydroxypropyl)-valine: Used as a biomarker for dietary exposure to glycidyl esters.
Uniqueness
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is unique due to its long-chain fatty acid amide structure, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
Properties
CAS No. |
195054-34-3 |
|---|---|
Molecular Formula |
C35H71NO4 |
Molecular Weight |
569.9 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C35H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,37-39H,3-31H2,1-2H3,(H,36,40) |
InChI Key |
FEJODRJOFFPPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


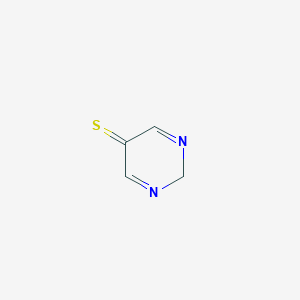
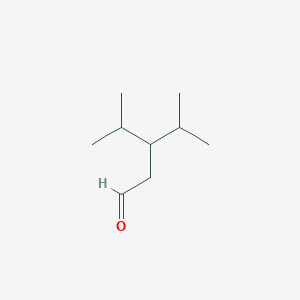
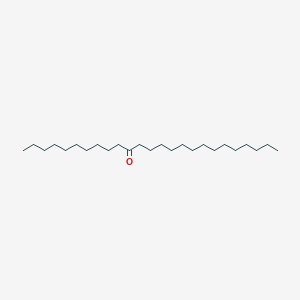

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
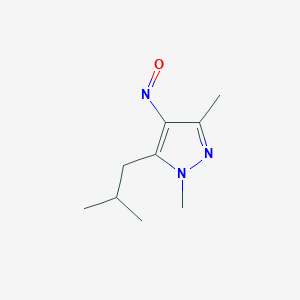
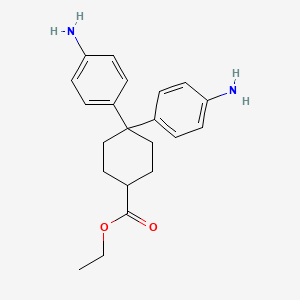
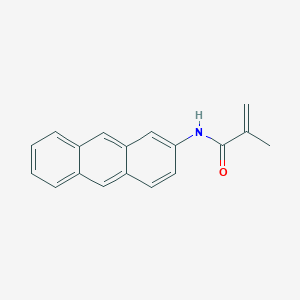
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
